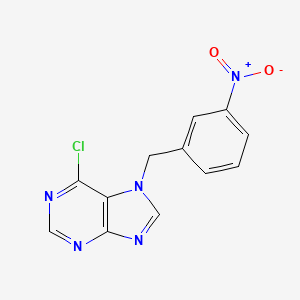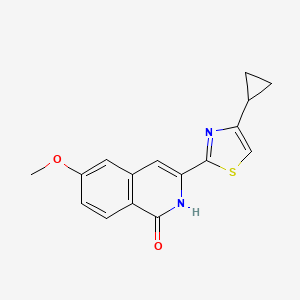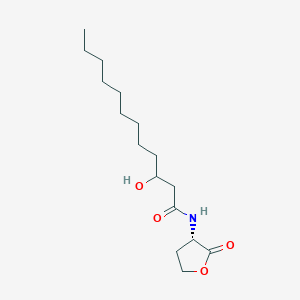![molecular formula C16H10ClN3O B11837141 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one CAS No. 204511-46-6](/img/structure/B11837141.png)
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with a chlorine atom at the 8th position and a phenyl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one can be achieved through various methods. One common approach involves the condensation of 2-chloroquinoline-3-carbaldehyde with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a fluorescent probe for biological imaging.
Medicine: It exhibits potential as an anti-cancer agent, with studies indicating its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s ability to bind to these targets can disrupt cellular processes, leading to the inhibition of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Lacks the chlorine atom at the 8th position.
1-methyl-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one: Contains a methyl group at the 1st position instead of a chlorine atom at the 8th position.
Uniqueness
The presence of the chlorine atom at the 8th position in 8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives. This structural feature distinguishes it from other similar compounds and enhances its utility in various applications.
Propiedades
Número CAS |
204511-46-6 |
|---|---|
Fórmula molecular |
C16H10ClN3O |
Peso molecular |
295.72 g/mol |
Nombre IUPAC |
8-chloro-2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-6-7-14-12(8-10)13-9-20(11-4-2-1-3-5-11)19-15(13)16(21)18-14/h1-9H,(H,18,21) |
Clave InChI |
FPPNVIGLHYPKSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=C3C4=C(C=CC(=C4)Cl)NC(=O)C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)
![4H,4'H-[2,2'-Bichromene]-4,4'-dione](/img/structure/B11837101.png)





![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)
